molecular formula C6H9N3O2 B1356893 1,3,7-Triazaspiro[4.4]nonane-2,4-dione CAS No. 908099-69-4

1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1356893
CAS No.: 908099-69-4
M. Wt: 155.15 g/mol
InChI Key: YRYCOOMEQSXVLJ-UHFFFAOYSA-N
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Description

1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H10N2O2 . It has been found to have a wide range of practical applications .


Synthesis Analysis

Efficient methods for the synthesis of this compound derivatives have been developed. These methods afford intermediates and target compounds in high yields without requiring additional purification .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydantoin ring and an unsaturated pyrrolidine cycle .


Chemical Reactions Analysis

This compound derivatives have been found to catalyze the enzymatic transesterification reaction .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 154.1665 . The compound’s melting point is 243–245°С .

Scientific Research Applications

Synthesis and Derivatives

  • Efficient Synthesis : 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives have been synthesized efficiently, yielding high-purity compounds without additional purification steps (Krolenko et al., 2015).
  • Derivative Synthesis for Biological Activity : The synthesis of derivatives, particularly 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, has been explored for their antibacterial properties (Krolenko et al., 2017).

Antimicrobial and Biological Activity

  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity, particularly against strains of Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2017).
  • Candida albicans Inhibition : Some synthesized compounds have shown effectiveness in inhibiting the growth of Candida albicans fungi (Krolenko et al., 2016).

Applications in Material Science

  • N-Halamine-Coated Cotton : A derivative, specifically 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been used to create N-halamine-coated cotton for antimicrobial and detoxification applications (Ren et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione are integrin α L β 2 and matrix metalloproteinases . Integrin α L β 2 plays an important role in the delivery of leukocytes to the site of inflammation . Matrix metalloproteinases are significant in the uncontrolled division of connective tissue and collagen, resulting in the absorption of the extracellular fluid .

Mode of Action

This compound interacts with its targets by acting as an antagonist. It inhibits the function of integrin α L β 2, thereby reducing the delivery of leukocytes to the site of inflammation . It also inhibits matrix metalloproteinases, which can help control the division of connective tissue and collagen .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation and tissue division. By inhibiting integrin α L β 2, it can potentially reduce inflammation . By inhibiting matrix metalloproteinases, it can control the division of connective tissue and collagen .

Pharmacokinetics

The ADME properties of 1,3,7-Triazaspiro[4The compound’s molecular weight is 19162 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased leukocyte delivery and controlled division of connective tissue and collagen . These effects can be beneficial in pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3,7-Triazaspiro[4Like all chemical compounds, its stability, efficacy, and action can be influenced by factors such as temperature, ph, and presence of other compounds .

Safety and Hazards

The safety information for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, a related compound, indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

1,3,7-Triazaspiro[4.4]nonane-2,4-dione plays a crucial role in biochemical reactions, particularly in enzymatic processes. It has been found to catalyze enzymatic transesterification reactions, highlighting its potential as a biocatalyst . The compound interacts with enzymes such as protein arginine deiminase and matrix metalloproteinases, inhibiting their activity and thereby influencing various biochemical pathways . Additionally, this compound acts as an antagonist of integrin αLβ2, which is essential for leukocyte delivery to inflammation sites .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with matrix metalloproteinases affects the extracellular matrix’s integrity, impacting cell migration and proliferation . Furthermore, this compound’s antagonistic action on integrin αLβ2 modulates immune cell function and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with various biomolecules. The compound inhibits enzyme activity by binding to the active sites of protein arginine deiminase and matrix metalloproteinases . This inhibition leads to changes in gene expression and cellular functions. Additionally, this compound’s antagonistic effect on integrin αLβ2 disrupts leukocyte adhesion and migration, thereby modulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments . Its degradation products may exhibit different biological activities, necessitating careful monitoring during long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of matrix metalloproteinases affects the metabolism of extracellular matrix components, influencing tissue remodeling and repair . Additionally, this compound’s interaction with protein arginine deiminase impacts protein citrullination, a post-translational modification critical for immune responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential off-target effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and subsequent biological effects .

Properties

IUPAC Name

1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYCOOMEQSXVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (1 eq.) and potassium cyanide (1.3 eq) are dissolved in ethanol before ammonium carbonate (8 eq.) in water is added. The mixture is heated to 90° C. for 2 h and monitored by LCMS. Upon completion, the solvent is removed in vacuum. The residue is diluted with water and the product filtered off. Boc-deprotection under standard conditions gives the desired hydantoine as HCl-salt ready for further modifications.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives?

A1: Research highlights two primary methods for synthesizing these compounds:

  • Reaction with Arenesulfonyl Chlorides []: This method involves reacting 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides in the presence of triethylamine. This results in the formation of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.
  • Reaction with Aryl Isocyanates []: This approach utilizes substituted aryl isocyanates reacted with 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones in propanol-2. This leads to the synthesis of substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids.

Q2: What antimicrobial activities have been observed for this compound derivatives?

A2: Studies indicate promising activity against both bacterial and fungal strains:

  • Gram-positive Bacteria [, ]: Derivatives, particularly those with arenesulfonyl and specific arylmethyl substitutions, have demonstrated inhibitory effects on Staphylococcus aureus and Bacillus subtilis growth.
  • Fungal Strain []: Certain compounds within this class, especially those with methyl group substitutions in the arylmethyl fragments, exhibit inhibitory activity against Candida albicans.

Q3: How does the structure of this compound derivatives influence their antimicrobial activity?

A3: Structure-activity relationship (SAR) studies suggest that modifications to specific regions of the molecule impact its effectiveness:

  • Arylmethyl Substitutions []: The presence of methyl groups within the arylmethyl fragments appears to enhance activity against gram-positive bacteria.
  • Arenesulfonyl Groups []: The introduction of arenesulfonyl groups, especially those containing 1-sulfonylamido-(2,4)- and 3,4-difluorobenzene fragments, has been linked to increased potency against Staphylococcus aureus and Bacillus subtilis.

Q4: What spectroscopic techniques are typically employed to characterize this compound derivatives?

A4: Researchers utilize a combination of techniques to confirm the structure and purity of synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Both 1H NMR and 13C NMR are used to analyze the compound's structure. Specific proton signals, such as those from the methylene group of the arylmethyl fragment and the NHCO urea fragment, provide structural insights. Similarly, carbon signals from the pyrrolidine cycle and carbonyl groups are analyzed.
  • Chromatography-Mass Spectrometry (LC-MS) []: This technique confirms the molecular weight of the synthesized compounds by analyzing the mass-to-charge ratio (m/z) of ions. The presence of characteristic [M+H]+ ions in the mass spectra confirms the expected structure.

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